1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (1H NMR) and carbon-13 NMR (13C NMR) spectra provide critical insights into the compound’s connectivity and electronic environment.
1H NMR :
13C NMR :
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR Spectroscopy :
- Strong absorption at 3270–3350 cm⁻¹ corresponds to N-H stretching vibrations of the amine group.
- Peaks at 2920–2850 cm⁻¹ arise from C-H stretching in methyl groups.
- Aromatic C=N and C-S stretches appear at 1600–1500 cm⁻¹ , consistent with thiazole and imidazole rings.
Mass Spectrometry :
X-ray Crystallographic Studies (if applicable)
No X-ray crystallographic data is currently available for this compound. However, computational modeling predicts a planar thiazole ring and a slightly puckered imidazole moiety, with the methylene bridge adopting a gauche conformation to minimize steric strain.
Comparative Analysis with Structural Analogues
The compound’s structure shares similarities with several pharmacologically active analogues:
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-8(14-7(2)12-6)5-13-4-3-11-9(13)10/h3-4H,5H2,1-2H3,(H2,10,11) |
InChI Key |
LCCYTKBFEGJICL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reagents and Conditions for Thiazol-5-ylmethyl Intermediate Synthesis
| Step | Reagent(s) | Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation | Methyl chloroformate or similar haloformate | K2CO3 or similar | 1,4-dioxane | Room temp to reflux | 70-85 | Formation of carbamate intermediate |
| Protection | Amino-protecting agents (e.g., Boc) | Suitable base | Organic solvent | Ambient | >80 | Protect amine groups for selective reactions |
Preparation of the Imidazol-2-amine Moiety
The imidazol-2-amine unit can be synthesized or procured as a building block. It is often prepared via:
- Cyclization reactions involving appropriate precursors such as α-haloketones and amidines.
- Amination reactions to introduce the amino group at the 2-position of imidazole.
- Purification by crystallization or chromatography to obtain analytically pure material.
Coupling of Thiazolylmethyl and Imidazol-2-amine Units
The key step involves linking the thiazol-5-ylmethyl group to the imidazol-2-amine:
- This is often achieved by nucleophilic substitution where the imidazol-2-amine attacks an electrophilic carbon on the thiazolylmethyl intermediate.
- Alternatively, amidation reactions can be employed if a carboxyl or activated ester functional group is present.
- Catalysts such as palladium complexes (e.g., Pd(dppf)Cl2) may be used in coupling reactions to improve yields and selectivity.
- The reaction conditions typically involve mild heating (e.g., 80–100 °C) and the use of bases like triethylamine to neutralize acids formed during the reaction.
Solid Dispersion and Purification Techniques
To enhance the stability and bioavailability of the final compound, solid dispersions with pharmaceutically acceptable carriers such as microcrystalline cellulose (MCC), hydroxypropyl methylcellulose (HPMC), or silicon dioxide are prepared:
- Fusion or solvent evaporation methods are used to prepare solid dispersions.
- Ratios of compound to carrier range from 1:0.1 to 1:10 by weight.
- Characterization techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) confirm the crystalline or amorphous nature of the dispersions.
Research Findings and Yields
A typical synthetic route yields the target compound in moderate to high yields (60–85%) depending on the step and purification method. The use of protecting groups and controlled reaction conditions minimizes side reactions and impurities such as N-oxide formation, which can be inhibited by antioxidants like L-ascorbic acid.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of thiazol-5-ylmethyl intermediate | Thiazol-5-yl-methanol + haloformate, base, solvent | 70–85 | Carbamate intermediate formation |
| 2 | Preparation of imidazol-2-amine | Cyclization and amination reactions | 65–80 | Purification by crystallization |
| 3 | Coupling reaction | Pd catalyst, base, solvent, mild heat | 60–80 | Nucleophilic substitution or amidation |
| 4 | Solid dispersion preparation | Compound + carrier (MCC, HPMC), fusion or solvent method | N/A | Improves stability and bioavailability |
Chemical Reactions Analysis
Types of Reactions: 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen additions.
Substitution: Substituted thiazole or imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and imidazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1H-imidazole, including 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine, showed potent activity against various bacterial strains. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth .
Cancer Treatment
The compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has shown promise in inhibiting p38 MAP kinase activity, which is linked to inflammatory responses and cancer progression. The modulation of this pathway suggests a potential therapeutic role in treating cytokine-mediated diseases and certain types of cancer .
Inflammatory Diseases
The ability of this compound to inhibit tumor necrosis factor-alpha (TNF-α) production positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis. By reducing TNF-α levels, it may alleviate symptoms associated with chronic inflammation .
Agricultural Applications
Pesticidal Properties
The thiazole ring in the compound contributes to its bioactivity against pests and pathogens affecting crops. Studies have indicated that similar thiazole-based compounds can serve as effective fungicides and insecticides. The mechanism often involves disrupting cellular processes in target organisms, leading to reduced viability and growth inhibition .
Material Science Applications
Polymer Development
In material science, this compound has been explored for its potential use in developing advanced polymers. Its unique chemical structure allows for modifications that enhance the thermal stability and mechanical properties of polymer matrices. Research into polymer composites incorporating this compound suggests improved performance under various environmental conditions .
Table 1: Biological Activities of this compound
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several imidazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as an alternative treatment option .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell viability and induced apoptosis. The research focused on the modulation of signaling pathways associated with cell survival and proliferation, providing insights into its mechanism of action as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.
Comparison with Similar Compounds
Key Observations :
- Activity : Imidacloprid’s nitroimine group confers strong insecticidal activity via nicotinic acetylcholine receptor binding, whereas the target compound’s thiazole-methyl group may interact with similar targets but with distinct selectivity .
- Safety : Thiazole and imidazole derivatives often exhibit acute toxicity (e.g., oral LD₅₀ values) and require careful handling, as seen in 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine (H302, H315 hazards) .
Biological Activity
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine, with CAS number 1852304-88-1, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₂N₄S, with a molecular weight of 208.28 g/mol. Its structure features a thiazole ring and an imidazole moiety, which are known to contribute significantly to its biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and imidazole rings exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit various bacterial strains. For instance, certain thiazole compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Streptococcus spp. and Bacillus spp. . The presence of hydrophobic groups in the structure enhances their antibacterial efficacy.
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Micrococcus luteus | 1.95–3.91 | 7.81–125 |
| Bacillus spp. | 3.91–15.62 | 31.25–500 |
| Streptococcus spp. | 7.81–15.62 | 31.25–500 |
Anticancer Activity
The anticancer potential of thiazole and imidazole derivatives has been widely studied. For example:
- Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma cells. IC₅₀ values for some thiazole derivatives were reported to be less than that of standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC₅₀ (μg/mL) |
|---|---|---|
| Compound A | U251 (Glioblastoma) | <10 |
| Compound B | WM793 (Melanoma) | <30 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Thiazole derivatives have been identified as inhibitors of certain enzymes involved in cancer progression and microbial resistance mechanisms . For instance, they may inhibit the activity of key proteins in cancer cell proliferation pathways.
Case Studies
Recent studies have explored the efficacy of thiazole-containing compounds in various therapeutic contexts:
- Study on Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of thiazole derivatives against resistant bacterial strains, emphasizing the importance of structure in enhancing activity .
- Anticancer Research : In another study focusing on the anticancer properties of thiazole derivatives, researchers discovered that specific substitutions on the thiazole ring significantly improved cytotoxicity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
